N-[(naphthalen-2-yloxy)acetyl]-L-methionine
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Overview
Description
4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene-2-yloxy acetic acid derivative, followed by the introduction of the butanoic acid moiety. The methylsulfanyl group is then introduced through a thiolation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets in unique ways, leading to potential therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID: A similar compound with a propanoic acid moiety instead of butanoic acid.
4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PENTANOIC ACID: A similar compound with a pentanoic acid moiety.
Uniqueness
The uniqueness of 4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H19NO4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[(2-naphthalen-2-yloxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-23-9-8-15(17(20)21)18-16(19)11-22-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10,15H,8-9,11H2,1H3,(H,18,19)(H,20,21)/t15-/m0/s1 |
InChI Key |
SZWNCJIYRGUMJI-HNNXBMFYSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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